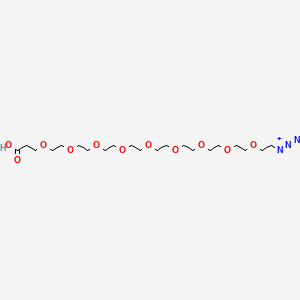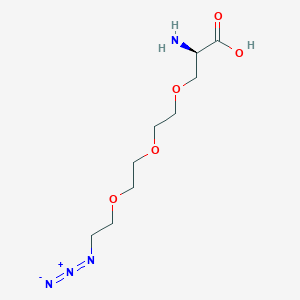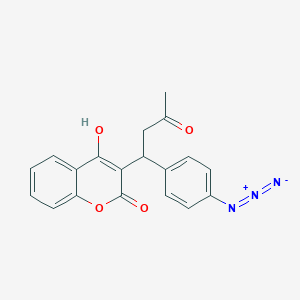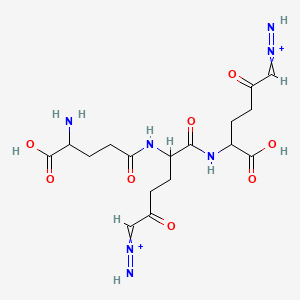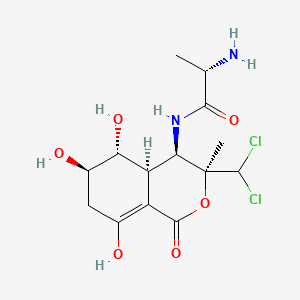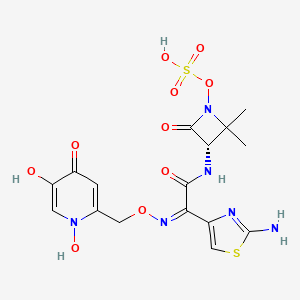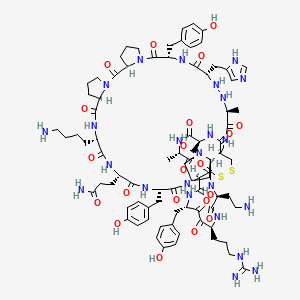
BBT594
Overview
Description
NVP-BBT594 is a potent inhibitor of receptor tyrosine kinase RET (REarranged during Transfection), which is activated by its ligand glial-derived neurotrophic factor. RET signaling is involved in various developmental processes, including proliferation, migration, survival, and differentiation. NVP-BBT594 is primarily used in cancer research due to its ability to inhibit RET signaling effectively .
Mechanism of Action
Target of Action
Nvp-bbt594, also known as BBT594, is a potent inhibitor of the receptor tyrosine kinase RET . RET is a crucial player in several cellular processes, including cell survival, proliferation, and differentiation . In addition to RET, Nvp-bbt594 also targets Janus Kinase 2 (JAK2), a key player in cytokine receptor signaling .
Mode of Action
Nvp-bbt594 acts as a type-II inhibitor, stabilizing the inactive conformation of its targets . For JAK2, this results in an unphosphorylated activation loop, likely achieving a stronger inhibition . The compound’s interaction with its targets leads to a blockade of their function, despite an increase in activation loop phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Nvp-bbt594 is the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell. By inhibiting JAK2, Nvp-bbt594 disrupts this pathway, leading to a decrease in the proliferation of certain cell types .
Result of Action
Nvp-bbt594 has been shown to block the enhancement of cell viability in certain cancer cell lines . It impairs GDNF-mediated RET downstream signaling and significantly enhances the antiproliferative effects of letrozole . This suggests that Nvp-bbt594 could potentially be used in cancer treatment, particularly in cancers where the RET and JAK2 pathways play a significant role.
Action Environment
The action of Nvp-bbt594 can be influenced by various environmental factors. For instance, the presence of certain hormones, such as estrogen, can affect the compound’s efficacy . Furthermore, the compound’s stability and action could potentially be affected by factors such as pH, temperature, and the presence of other substances in the body.
Biochemical Analysis
Biochemical Properties
Nvp-bbt594 plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the receptor tyrosine kinase RET . The nature of these interactions involves the suppression of GDNF-induced RET signaling, as assessed by RET, ERK1/2, AKT, and ER phosphorylation .
Cellular Effects
Nvp-bbt594 has profound effects on various types of cells and cellular processes. It influences cell function by blocking the GDNF-mediated enhancement of MCF7-LTED cell viability in 2D culture and 3D colony formation . It also remarkably elevates the antiproliferative effects of letrozole in MCF7-2A cells .
Molecular Mechanism
The mechanism of action of Nvp-bbt594 is quite complex. It exerts its effects at the molecular level by stabilizing the inactive conformation of JAK2, which results in an unphosphorylated activation loop, likely achieving a stronger inhibition . This binding interaction with biomolecules leads to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Nvp-bbt594 continues to block the GDNF-mediated enhancement of MCF7-LTED cell viability in 2D culture and 3D colony formation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NVP-BBT594 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of NVP-BBT594 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for further use .
Chemical Reactions Analysis
Types of Reactions
NVP-BBT594 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NVP-BBT594 into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce compounds with different pharmacological properties .
Scientific Research Applications
NVP-BBT594 has several scientific research applications, including:
Chemistry: Used as a tool compound to study RET signaling pathways and their role in cellular processes.
Biology: Employed in research to understand the role of RET in development and disease.
Medicine: Investigated for its potential therapeutic applications in treating cancers that involve aberrant RET signaling.
Industry: Utilized in the development of new drugs targeting RET and related pathways
Comparison with Similar Compounds
Similar Compounds
NVP-CHZ868: Another type II JAK2 inhibitor with similar binding mode and inhibitory activity.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with activity against RET.
Cabozantinib: An inhibitor of multiple receptor tyrosine kinases, including RET.
Uniqueness
NVP-BBT594 is unique due to its high specificity and potency in inhibiting RET signaling. Compared to other similar compounds, it shows stronger inhibition of RET and related pathways, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNKQZLPGLOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NVP-BBT594 and how does it work?
A1: NVP-BBT594 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2). [, , , , , ] Unlike type I JAK2 inhibitors, which bind to the active conformation of the kinase, NVP-BBT594 targets the inactive conformation. [, , , ] This unique mechanism of action enables it to overcome resistance conferred by JAK2 heterodimerization, a mechanism by which type I inhibitors lose efficacy. [, , ] NVP-BBT594 effectively inhibits JAK/STAT signaling, a pathway often dysregulated in certain cancers like B-cell acute lymphoblastic leukemia (B-ALL). [, , , ]
Q2: Which cancers show sensitivity to NVP-BBT594?
A2: Research has primarily focused on NVP-BBT594's efficacy against hematological malignancies, specifically B-ALL subtypes characterized by CRLF2 rearrangements or JAK2 mutations. [, , , ] Preclinical studies demonstrate its effectiveness in inhibiting the growth of both CRLF2-rearranged and JAK2 mutation-positive B-ALL cells in vitro and in vivo. [, , , ] Additionally, NVP-BBT594 shows promise in estrogen receptor-positive (ER+) breast cancer models where GDNF-RET signaling contributes to resistance to aromatase inhibitors. [, ]
Q3: How does the efficacy of NVP-BBT594 compare to type I JAK2 inhibitors?
A3: NVP-BBT594 demonstrates superior efficacy compared to type I JAK2 inhibitors in certain contexts. In B-ALL cell lines with specific JAK2 mutations, like R683G, NVP-BBT594 exhibits increased potency and effectively inhibits JAK2 and STAT5 phosphorylation, unlike some type I inhibitors. [, ] Additionally, it effectively inhibits the growth of B-ALL cells harboring the JAK2 Y931C mutation, which confers resistance to several type I inhibitors. [, ]
Q4: Are there any resistance mechanisms to NVP-BBT594?
A4: Yes, a mutation in JAK2, L884P, has been identified as a mechanism of resistance specific to NVP-BBT594 in the context of CRLF2/JAK2 R683G B-ALL. [] This mutation is suggested to alter the binding pocket for type II inhibitors, rendering them ineffective. [] Interestingly, this mutation does not confer resistance to type I JAK2 inhibitors. []
Q5: Are there any potential strategies to improve the efficacy of NVP-BBT594?
A5: Research suggests combining NVP-BBT594 with other targeted therapies, such as mTOR inhibitors, could enhance its anti-leukemic effects. [, ] Preclinical data indicate that combining NVP-BBT594 with the mTOR kinase inhibitor AZD2014 induces synergistic cell death in JAK2-driven Ph-like ALL cells. [, ] Furthermore, combining NVP-BBT594 with dexamethasone, a chemotherapy agent, demonstrated significantly prolonged survival compared to monotherapy in a murine B-ALL model. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


